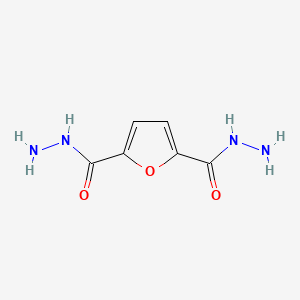

Furan-2,5-dicarbohydrazide

Descripción

Propiedades

IUPAC Name |

furan-2,5-dicarbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c7-9-5(11)3-1-2-4(13-3)6(12)10-8/h1-2H,7-8H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOBCGXDNBUEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)NN)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180730 | |

| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26095-97-6 | |

| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAN-2,5-DICARBOXYLIC ACID, DIHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XI426Z9GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Procedure

- Dissolve furan-2,5-dicarboxylic acid in an appropriate solvent, such as ethanol or water.

- Add an excess of hydrazine hydrate (typically 80–100% molar excess) to the solution.

- Heat the reaction mixture under reflux at temperatures ranging from 80°C to 120°C for several hours (commonly 4–8 hours).

- Cool the reaction mixture to room temperature and filter the precipitated product.

- Wash the solid with cold ethanol or water to remove impurities.

- Dry the product under vacuum at 50°C–60°C.

Reaction Equation

$$

\text{C}6\text{H}4\text{O}4 + 2 \text{N}2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{C}6\text{H}8\text{N}4\text{O}2 + 2 \text{H}_2\text{O}

$$

Yield

- Typical yields range between 85% and 95%, depending on reaction conditions.

One-Pot Synthesis from Furan Derivatives

An alternative approach involves the direct conversion of furan derivatives, such as furoic acid or its esters, into this compound in a single step.

Procedure

- React furoic acid with hydrazine hydrate in the presence of a catalytic amount of base (e.g., sodium hydroxide or potassium carbonate).

- Heat the mixture at elevated temperatures (120°C–150°C) in a sealed reactor to avoid solvent evaporation.

- After completion, cool the reaction mixture and isolate the product by filtration.

- Recrystallize the product from ethanol for purification.

Advantages

- Simplifies synthesis by avoiding intermediate steps.

- Reduces reaction time compared to multi-step processes.

Preparation via Ester Intermediates

This compound can also be synthesized via ester intermediates of FDCA.

Procedure

- Convert FDCA into its diethyl ester by reacting it with ethanol in the presence of sulfuric acid as a catalyst.

- React the diethyl ester with hydrazine hydrate under reflux conditions to yield this compound.

- Purify the product by recrystallization.

Reaction Conditions

- Esterification: 60°C–70°C for 6–8 hours.

- Hydrazinolysis: Reflux at 100°C–110°C for 4–6 hours.

Yield

- Esterification step: ~90%.

- Hydrazinolysis step: ~85%.

Green Chemistry Approach

Recent advancements focus on environmentally friendly methods for synthesizing furan derivatives using bio-based precursors and water as a solvent.

Procedure

- Utilize bio-derived FDCA obtained from biomass feedstocks such as fructose or hydroxymethylfurfural (HMF).

- React FDCA with hydrazine hydrate in water under microwave irradiation to accelerate the reaction.

- Isolate and purify the product as described earlier.

Advantages

- Reduces energy consumption through microwave heating.

- Avoids toxic organic solvents.

Data Table: Comparative Analysis of Preparation Methods

| Method | Precursor | Solvent | Temperature (°C) | Reaction Time (hrs) | Yield (%) | Green Chemistry Aspects |

|---|---|---|---|---|---|---|

| From FDCA | FDCA | Ethanol/Water | 80–120 | 4–8 | 85–95 | Moderate |

| One-Pot Synthesis | Furoic Acid | None | 120–150 | 6–10 | ~90 | Simplified Process |

| Via Ester Intermediates | FDCA Diethyl Ester | Ethanol | 100–110 | 10–14 | ~85 | Multi-Step |

| Green Chemistry Approach | Bio-derived FDCA | Water | ~100 | ~3 | ~90 | High |

Análisis De Reacciones Químicas

Types of Reactions

Furan-2,5-dicarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The carbohydrazide groups can participate in substitution reactions with other chemical reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furan-2,5-dicarboxylic acid, while reduction reactions can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

Polymer Chemistry

Furan-2,5-dicarbohydrazide is increasingly being explored as a monomer for the production of bio-based polymers. Its ability to undergo polycondensation reactions leads to the formation of high-performance thermosetting resins. These resins exhibit favorable thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and composite materials.

Case Study: Bio-Based Polyesters

Recent studies have demonstrated that this compound can be utilized to create bio-based polyesters that serve as substitutes for traditional petroleum-derived plastics. The incorporation of furan-based structures into polyester formulations enhances their biodegradability while maintaining structural integrity. For instance, research highlighted the successful synthesis of poly(furan-2,5-dicarboxylic acid) using this compound as a precursor, showcasing its potential in sustainable material development .

Organogels

Another promising application of this compound lies in the development of organogels. Organogels are soft materials that can encapsulate liquids and are used in various fields such as pharmaceuticals and cosmetics.

Research Findings on Organogels

A recent study investigated the use of this compound as an organogelator. The results indicated that this compound could form stable fibrillar networks through hydrogen bonding interactions when mixed with apolar solvents. The organogels exhibited excellent mechanical properties and thermal stability, making them suitable for applications in drug delivery systems and as thickeners in cosmetic formulations .

Biochemical Applications

This compound is also being researched for its potential biochemical applications. It serves as a precursor for various biochemicals that can replace conventional petrochemical products.

Table: Applications of this compound-Based Compounds

| Chemical Derived | Application |

|---|---|

| Succinic Acid | Biochemical production |

| Isodecylfuran-2,5-Dicarboxylate | Plasticizers |

| Isononyl Furan-2,5-Dicarboxylate | Lubricants |

| Poly(ethylene dodecanedioate) | Biodegradable plastics |

| Macrocyclic Ligands | Catalysts |

Environmental Impact

The utilization of this compound in creating bio-based materials aligns with global sustainability goals by reducing reliance on fossil fuels and minimizing environmental impact. The transition from petroleum-based to bio-based polymers is crucial in addressing plastic pollution and promoting circular economy practices.

Mecanismo De Acción

The mechanism by which furan-2,5-dicarbohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical and biological processes. For example, the compound’s ability to lower friction sensitivity in energetic materials is attributed to its unique graphene-like structure, which reduces heat conduction and hinders the generation of hot spots .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Furan-2,5-dicarbohydrazide belongs to a broader class of dicarbohydrazide derivatives. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Functional Comparisons

Key Differences

Core Heteroatom Influence :

- Furan (oxygen) vs. Thiophene (sulfur): The electronegative oxygen in FDCA enhances polar interactions in metal complexes, critical for energetic material stability. Thiophene’s sulfur atom increases lipophilicity, improving membrane permeability in anticancer agents .

- Dihydropyridine : The partially saturated ring enables π-π stacking in biological targets, enhancing binding to enzymes like DYRK1A .

Synthetic Routes: FDCA derivatives are synthesized via condensation with aldehydes or metal coordination . Thiophene derivatives use ethanol reflux with aromatic aldehydes . Dihydropyridine derivatives employ solvent-free grinding, a green chemistry method .

Biological vs. Material Applications: FDCA excels in non-biological applications (e.g., explosives), while thiophene and dihydropyridine derivatives focus on oncology .

Performance Data

Actividad Biológica

Furan-2,5-dicarbohydrazide (FDH) is a compound derived from furan-2,5-dicarboxylic acid (FDCA) and has garnered attention due to its potential biological activities. This article explores the biological activity of FDH, including its synthesis, metabolic pathways, and applications in various fields.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of furan-2,5-dicarboxylic acid with hydrazine. The resulting compound features two hydrazide functional groups attached to the furan ring, which significantly alters its chemical properties compared to its precursor.

Metabolism and Presence in Biological Systems

FDH is known to be a metabolite of 5-hydroxymethylfurfural (HMF), which is produced during the thermal degradation of carbohydrates. Studies have shown that FDH can be detected in human urine and blood plasma, suggesting a metabolic pathway involving HMF conversion into FDCA and subsequently into FDH . The metabolism of HMF to FDCA is facilitated by specific bacterial enzymes found in organisms such as Cupriavidus basilensis, which possess gene clusters for HMF degradation .

Antimicrobial Properties

Research indicates that FDH exhibits notable antimicrobial activity. Screening studies have demonstrated that derivatives of FDCA, including FDH, possess antibacterial properties against various pathogens. This has implications for its use in medical applications, particularly in developing antibacterial agents .

Chelating Agent

FDH acts as a strong chelating agent, capable of binding metal ions such as calcium (Ca²⁺), copper (Cu²⁺), and lead (Pb²⁺). This property is beneficial in medicinal applications, particularly for removing heavy metals from biological systems and treating conditions like kidney stones .

Biomedical Applications

FDH's ability to form stable complexes with metal ions makes it a candidate for various biomedical applications. It has been utilized in the preparation of artificial veins for transplantation due to its compatibility with biological tissues . Furthermore, its antibacterial properties enhance its potential as a therapeutic agent.

Material Science

In material science, FDH is being explored as a building block for biodegradable plastics. Its derivatives can replace petroleum-based compounds in the production of sustainable materials, contributing to eco-friendly practices in manufacturing . The synthesis of polyesters from FDCA highlights its versatility and importance in developing green chemistry solutions.

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.